molecular formula C8H10O B1436271 4-Ethylphenol-2,3,5,6-d4,OD CAS No. 340256-40-8

4-Ethylphenol-2,3,5,6-d4,OD

Cat. No.: B1436271
CAS No.: 340256-40-8
M. Wt: 127.19 g/mol
InChI Key: HXDOZKJGKXYMEW-VZNXVBLTSA-N
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Description

4-Ethylphenol-2,3,5,6-d4,OD is a stable isotope-labeled compound with the molecular formula C8D5H5O and a molecular weight of 127.1952 . This compound is often used as a reference standard in various scientific analyses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenol-2,3,5,6-d4,OD typically involves the deuteration of 4-ethylphenol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenol-2,3,5,6-d4,OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 4-Ethylphenol-2,3,5,6-d4,OD involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as phenolic sulfotransferases, leading to the formation of sulfated derivatives. These metabolites can modulate neurological functions and are implicated in conditions such as autism . The compound’s effects are mediated through its interaction with cellular receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

4-Ethylphenol-2,3,5,6-d4,OD can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful as a reference standard in analytical applications .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i3D,4D,5D,6D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOZKJGKXYMEW-VZNXVBLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC)[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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